

physical and chemical properties of piperazine hydrate

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Compound of Interest

Compound Name: Piperazine hydrate

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An In-depth Technical Guide on the Physical and Chemical Properties of **Piperazine Hydrate**

Introduction

Piperazine and its hydrated form are versatile organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions.[1][2][3] **Piperazine hydrate**, specifically piperazine hexahydrate, is a common industrial form of piperazine.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **piperazine hydrate**, intended for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, experimental methodologies, and key chemical characteristics.

Physical Properties

Piperazine hydrate is a colorless, deliquescent crystalline solid.[4] It is known to be hygroscopic, readily absorbing moisture from the atmosphere to form hydrates.[5][6] Anhydrous piperazine is particularly deliquescent and can absorb enough moisture to dissolve and form a liquid solution.[5]

Table 1: Physical Properties of **Piperazine Hydrate**

Property	Value	Source(s)
Molecular Formula	C ₄ H ₁₀ N ₂ ·6H ₂ O	[1][7]
Molecular Weight	194.23 g/mol	[7][8][9][10]
Appearance	White or colorless, deliquescent, adhering crystals	[4][8]
Melting Point	42-44 °C	[8][11]
Boiling Point	125-156 °C	[1][8][11]
Density	~1.071 - 1.29 g/cm ³ (rough estimate)	[8][11][12]
Vapor Pressure	0.8 mm Hg (at 20 °C)	[8][11]
Flash Point	87 °C (190 °F)	[8][10]
Crystal System	Monoclinic, pseudo-tetragonal	[12][13][14]

Chemical Properties

Piperazine is a basic compound due to the presence of two secondary amine groups.[1] Its aqueous solution is weakly alkaline.[8]

Table 2: Chemical Properties of **Piperazine Hydrate**

Property	Value	Source(s)
pKa ₁	5.35 (at 25 °C)	[1][15]
pKa ₂	9.73 (at 25 °C)	[1][15]
pH	10.8–11.8 (10% aqueous solution)	[1][6][16]
Solubility		
in Water	Freely soluble	[1][4][10][17]
in Ethanol	Freely soluble/Soluble	[4][10][17]
in Diethyl Ether	Poorly soluble/Insoluble	[1][8][18]
in Ethylene Glycol	Freely soluble	[1]
in Chloroform	Very soluble	[2][18]
Hygroscopicity	Highly hygroscopic and deliquescent	[5][6][9]

Experimental Protocols

Crystal Structure Determination by X-ray Diffraction

The crystal structure of piperazine hexahydrate has been determined using single-crystal X-ray diffraction.

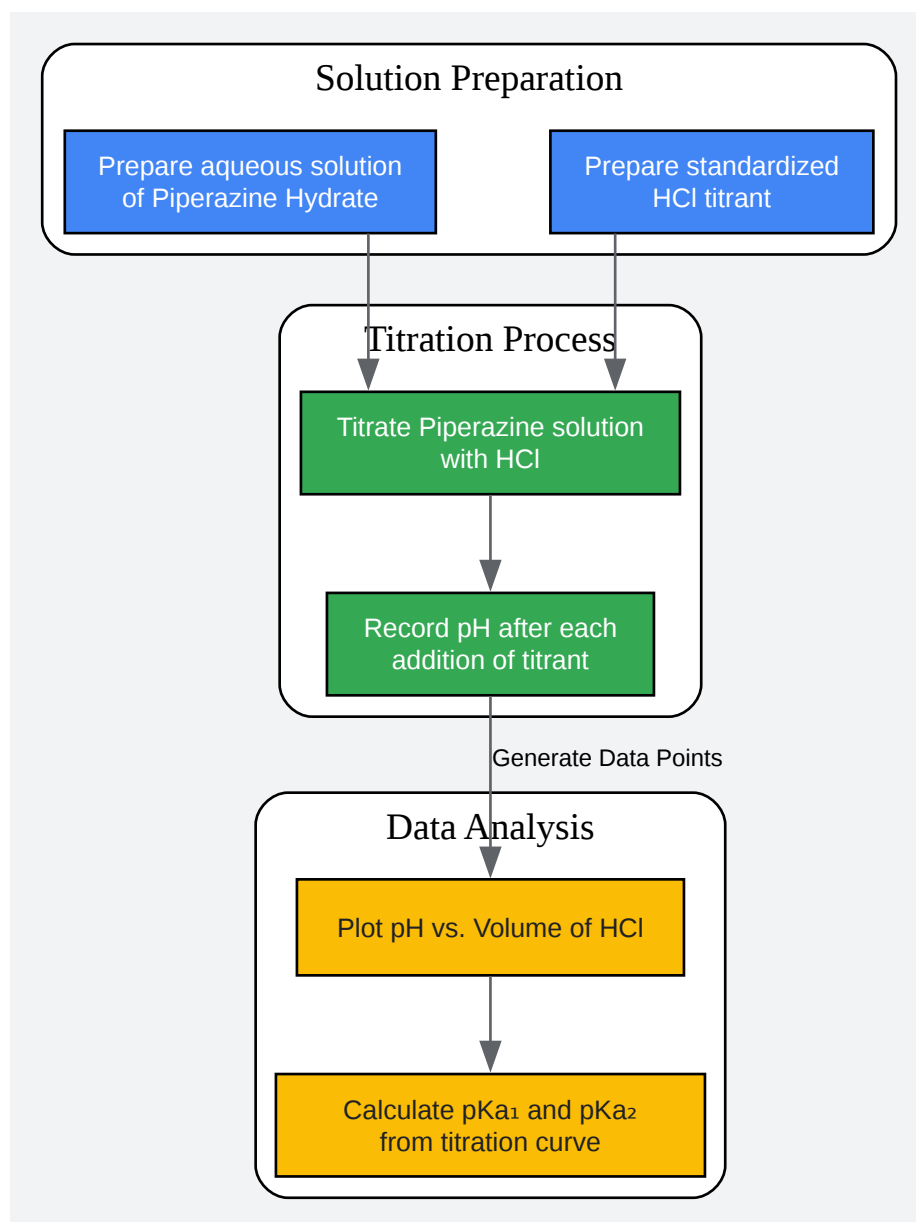
- Methodology:
 - Crystal Growth: Crystals of piperazine hexahydrate are grown, often by cooling an aqueous solution. The crystals are noted to be strongly deliquescent.[12]
 - Data Collection: X-ray counter data is obtained at room temperature.[12][13][14]
 - Structure Solution and Refinement: The structure is solved and refined to determine the space group, cell dimensions, and atomic positions. For piperazine hexahydrate, the space group is P2₁/n.[12][13][14]

- Key Findings: The crystal structure reveals a three-dimensional framework where hydrogen-bonded water molecules form puckered layers of edge-sharing pentagons.[12][13][14] These layers are joined by hydrogen bonds to the nitrogen atoms of the piperazine molecules.[12][13][14] The piperazine molecule adopts a chair conformation with the N-H groups in equatorial positions.[1]

pKa Determination by Potentiometric Titration

The dissociation constants (pKa values) of piperazine are determined using potentiometric titration.

- Methodology:
 - Preparation of Solution: A solution of piperazine of known concentration is prepared in deionized water.
 - Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.
 - pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
 - Data Analysis: The pKa values are calculated from the titration curve (pH vs. volume of titrant). The two pKa values correspond to the two protonation steps of the diamine.
- Workflow Diagram:



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Caption: Workflow for pKa determination of piperazine via potentiometric titration.

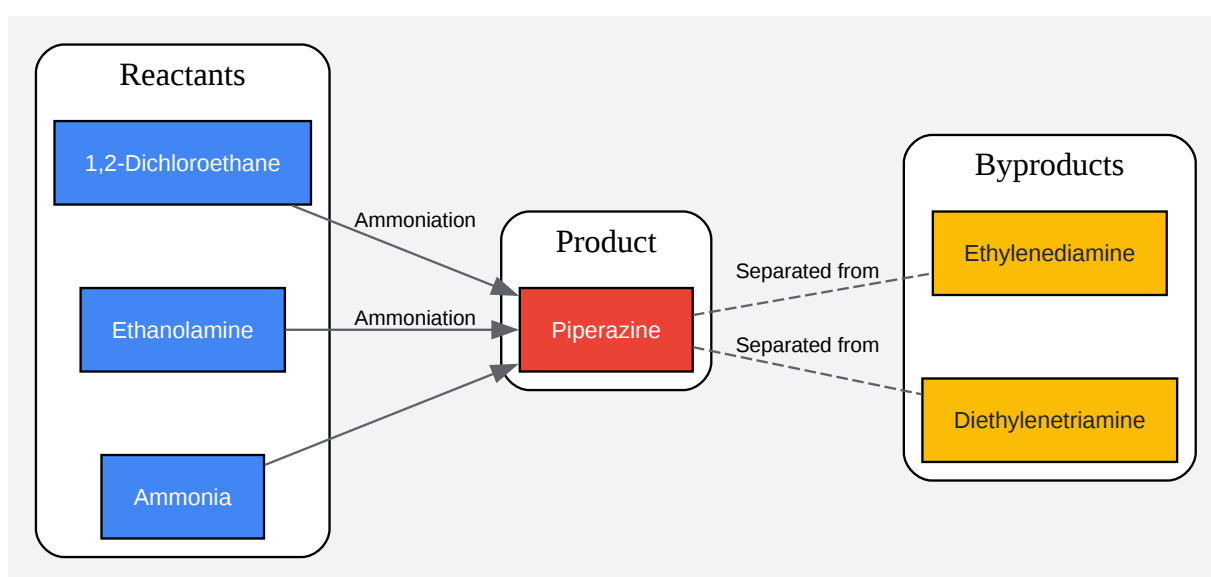
Synthesis and Chemical Reactivity

Synthesis

Piperazine is typically synthesized industrially as a byproduct of ethylenediamine production.^[1]

- Primary Methods:

- Ammoniation of 1,2-dichloroethane: This reaction with ammonia under heat and pressure produces a mixture of ethylenediamine, diethylenetriamine, and piperazine.[1][19]
- Ammoniation of ethanolamine: Heating ethanolamine in the presence of ammonia is another common route.[1][3][6]
- Reduction of Pyrazine: Piperazine can also be synthesized by the reduction of pyrazine with sodium in ethanol.[1]

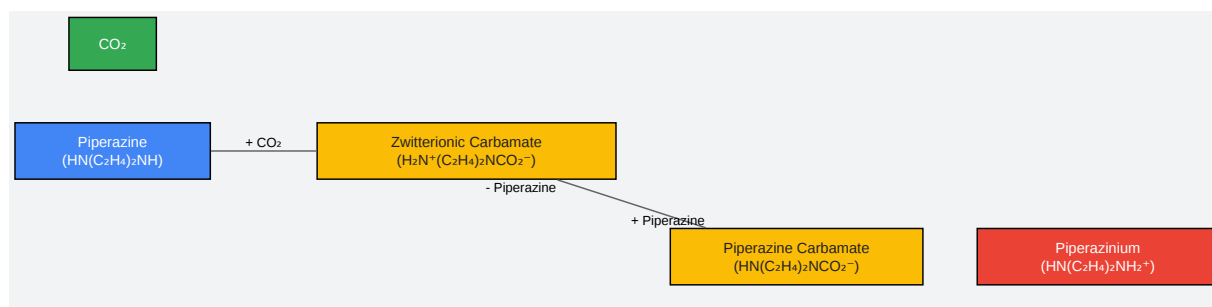


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Caption: Industrial synthesis pathways for piperazine.

Chemical Reactivity

- **Basicity:** As a typical secondary amine, piperazine is basic.[1] It readily reacts with acids to form salts.[3] Piperazine citrate and piperazine adipate are common anthelmintic drugs formed from these reactions.[1]
- **Reaction with Carbon Dioxide:** Piperazine readily absorbs carbon dioxide from the air.[1][5] This reaction forms a series of carbamates in equilibrium.[1] This property is relevant for its use in carbon capture technologies.



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Caption: Equilibrium reactions of piperazine with carbon dioxide.

- N-Alkylation and N-Acylation: The nitrogen atoms in the piperazine ring can undergo typical amine reactions like N-alkylation and N-acylation.[3] These reactions are fundamental to its use as a versatile intermediate in the synthesis of a wide range of pharmaceuticals, including antipsychotics and antihistamines.[3]

Stability, Handling, and Storage

- Stability: **Piperazine hydrate** is stable under normal conditions.[9][20] However, it is sensitive to light and air.[9][21]
- Hygroscopicity: Due to its highly hygroscopic nature, **piperazine hydrate** must be protected from moisture.[5][9][22] Exposure to atmospheric moisture will lead to the absorption of water, which can alter its physical properties, such as depressing the melting point.[5]
- Handling:
 - Wear suitable protective clothing, gloves, and eye/face protection.[8][23]
 - Handle in a well-ventilated area to avoid breathing dust.[8][23]

- Avoid contact with skin and eyes.[20][22][24] In case of contact, rinse immediately with plenty of water and seek medical advice.[8]
- Storage:
 - Store in a cool, dry, and well-ventilated place.[5][22][23]
 - Keep containers tightly sealed to prevent moisture absorption and CO₂ uptake.[5][9][22]
 - Store away from incompatible materials such as strong oxidizing agents and strong acids.[5][20][22]

Conclusion

Piperazine hydrate is a compound with well-defined physical and chemical properties that make it highly valuable in pharmaceutical and industrial applications. Its basicity, reactivity of the amine groups, and specific solubility profile are key to its utility as a chemical intermediate. A thorough understanding of its hygroscopic nature and proper handling procedures is critical for maintaining its integrity and ensuring safety in a research and development setting.

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